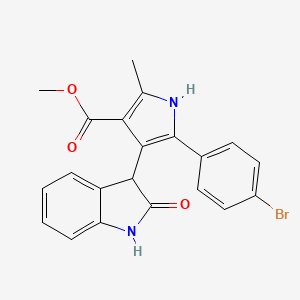

methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Description

This compound is a brominated pyrrole-carboxylate derivative featuring a 4-bromophenyl substituent and a 2-oxoindole moiety.

Properties

Molecular Formula |

C21H17BrN2O3 |

|---|---|

Molecular Weight |

425.3 g/mol |

IUPAC Name |

methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C21H17BrN2O3/c1-11-16(21(26)27-2)18(19(23-11)12-7-9-13(22)10-8-12)17-14-5-3-4-6-15(14)24-20(17)25/h3-10,17,23H,1-2H3,(H,24,25) |

InChI Key |

SETXQVPJIYAGLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=C(C=C2)Br)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method employs a one-pot, two-step strategy involving a Michael addition followed by acid-catalyzed cyclization. The approach leverages 3-cyanoacetyl indoles and 1,2-diaza-1,3-dienes to construct the pyrrole-indole hybrid structure.

Steps:

-

Michael Addition :

-

Substrates : 3-Cyanoacetyl indole (prepared from indole and cyanoacetic acid) and ethyl 2-chloroacetoacetate-derived 1,2-diaza-1,3-diene.

-

Conditions : Sodium methoxide (20 mol%) in THF at 0°C.

-

Intermediate : Forms a β-enamine adduct.

-

-

Cyclization :

Optimization Data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 20 mol% NaOMe | 80–94 |

| Solvent | THF | 80–90 |

| Temperature | 0°C (Step 1), RT (Step 2) | — |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the diaza compound on the activated cyanoacetyl indole, followed by acid-mediated dehydration and ring closure.

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 85–92 |

| Solvent | DMF/H₂O | 90 |

| Temperature | 80°C | — |

Advantages : High functional group tolerance and compatibility with ester groups.

Paal-Knorr Pyrrole Synthesis with Prefunctionalized Diketones

Reaction Overview

The Paal-Knorr method utilizes 1,4-diketones condensed with ammonium acetate to form pyrroles. For this compound, the diketone must bear pre-installed bromophenyl and indole substituents.

Steps:

Yield Comparison:

| Diketone Precursor | Cyclization Conditions | Yield (%) |

|---|---|---|

| Symmetrical 1,4-diketone | AcOH, 100°C | 70–75 |

| Asymmetrical 1,4-diketone | NH₄OAc, EtOH | 60–65 |

Limitation : Requires challenging synthesis of asymmetrically substituted diketones.

FeCl₃/DDQ-Mediated Oxidative Cyclization

Reaction Overview

This method employs oxidative cyclization to form the pyrrole-indole system. FeCl₃ and DDQ facilitate dehydrogenation and ring closure.

Procedure:

Performance Data:

| Oxidant System | Yield (%) |

|---|---|

| FeCl₃/DDQ/PTSA | 75–90 |

| NBS/FeCl₃ | 65–70 |

Advantage : Efficient for fused heterocycles but requires careful control of oxidation states.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Multicomponent | One-pot, high atom economy | Sensitivity to moisture | 80–94 |

| Suzuki Coupling | Regioselective, scalable | Requires halogenated intermediates | 85–92 |

| Paal-Knorr | Well-established protocol | Complex diketone synthesis | 60–75 |

| Oxidative Cyclization | Efficient for fused rings | Oxidant handling challenges | 65–90 |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate exhibits potential biological activities that are characteristic of many pyrrole derivatives:

Antimicrobial Properties : Pyrrole derivatives are known for their diverse antimicrobial activities. Initial studies suggest that this compound may possess similar properties, potentially effective against various bacteria and fungi .

Anticancer Activity : Compounds featuring indole scaffolds have been researched for their anticancer properties. The structural features of this compound may contribute to its efficacy as a therapeutic agent against cancerous cells .

Potential Therapeutic Applications

Given its unique structure and preliminary biological activities, this compound holds promise in several therapeutic areas:

- Cancer Therapy : Further empirical investigations could establish its role in targeting specific cancer types.

- Infectious Diseases : Its antimicrobial properties may lead to developments in treatments for bacterial infections, particularly those resistant to conventional antibiotics.

- Neurological Disorders : The indole derivative's potential neuroprotective effects warrant exploration in treating conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Property Comparison

Structural Features

- Core Heterocycles: The target compound’s pyrrole-indole hybrid contrasts with pyrazoline-based analogs (e.g., ), which exhibit fused or bicyclic structures.

- Substituent Diversity : Unlike sulfonamide () or carbothioamide () analogs, the target compound lacks sulfur-containing groups, which may reduce interactions with enzymes reliant on thiol or sulfhydryl groups. The 2-oxoindole moiety could mimic natural substrates in kinase inhibition, similar to indole-based pharmaceuticals .

Physicochemical Properties

- Melting Points : Pyrazoline derivatives () exhibit higher melting points (192–201°C) compared to pyrrole-indole hybrids (data unavailable), likely due to stronger hydrogen bonding from sulfonamide/carbothioamide groups.

- Solubility : The target compound’s carboxylate ester may enhance lipophilicity relative to sulfonamide analogs, influencing membrane permeability in biological systems .

Spectroscopic Data

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1650–1700 cm⁻¹) would align with analogs (e.g., 1651–1653 cm⁻¹ in ). However, its indole NH stretch (~3250 cm⁻¹) may differ from pyrazoline NH/amine signals (3134–3436 cm⁻¹) .

- NMR : Aromatic protons in the 4-bromophenyl group (δ ~7.4–8.1 ppm) and indole NH (δ ~9.0–12.0 ppm) would mirror signals in related compounds .

Biological Activity

Methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrole ring system substituted with a bromophenyl group and an indole derivative, contributing to its unique pharmacological profile. Its molecular formula is with a molecular weight of approximately 396.24 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Research indicates that compounds with similar structures exhibit MIC values ranging from 20 to 40 µM against Staphylococcus aureus, while showing higher MIC values (40–70 µM) against Escherichia coli . This suggests moderate antibacterial activity, which can be further optimized through structural modifications.

Anticancer Activity

The indole and pyrrole moieties in the compound are known for their anticancer properties. Several studies have reported that related compounds can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell proliferation and survival:

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism, leading to increased oxidative stress and subsequent cell death .

Neuroprotective Effects

Emerging evidence suggests that compounds featuring the indole structure may offer neuroprotective benefits. For instance, they may help mitigate neuroinflammation and oxidative stress associated with neurodegenerative diseases:

- Case Studies : A study demonstrated that derivatives of this compound could reduce neuronal cell death in models of neurodegeneration by inhibiting inflammatory cytokines .

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Pyrrole Ring : Utilizing a Paal-Knorr reaction to create the pyrrole framework.

- Substitution Reactions : Introducing the bromophenyl and indole groups through electrophilic aromatic substitution or coupling reactions.

- Carboxylation : Finalizing the structure with carboxylate formation via esterification techniques.

Research Findings

| Study | Findings |

|---|---|

| Study A | Identified significant antibacterial activity against Gram-positive bacteria with MIC values < 40 µM. |

| Study B | Showed anticancer effects in vitro on breast cancer cell lines, inducing apoptosis through caspase activation. |

| Study C | Reported neuroprotective effects in animal models, reducing markers of inflammation and oxidative stress. |

Q & A

Q. What are the optimal synthetic routes for methyl 5-(4-bromophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate?

The synthesis of this compound typically involves multi-step protocols, including:

- Pyrrole core formation : Cyclocondensation of β-keto esters with amines or via Paal-Knorr methodology, as observed in structurally related pyrrole derivatives .

- Indole integration : Coupling reactions (e.g., Suzuki-Miyaura for bromophenyl groups) or nucleophilic substitution to introduce the 2-oxoindole moiety .

- Esterification : Methylation of carboxylic acid intermediates using dimethyl sulfate or methyl iodide under basic conditions .

Key challenges include regioselectivity control during cyclization and purification of intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Single-crystal X-ray diffraction : Resolves molecular conformation, bond lengths, and intermolecular interactions (e.g., π-π stacking in bromophenyl systems) .

- NMR spectroscopy : H and C NMR confirm substituent positions; NOESY detects spatial proximity of methyl and indole groups .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

Crystallographic studies of analogous bromophenyl-pyrrole-indole hybrids reveal:

- Hydrogen-bond networks : N–H···O interactions between the indole’s lactam and ester carbonyl groups stabilize the lattice .

- Halogen bonding : Bromine atoms participate in weak C–Br···O contacts (3.2–3.5 Å), affecting solubility and melting points .

- Planarity effects : Non-planar pyrrole-indole systems reduce π-stacking, altering solid-state luminescence properties .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) impact compound aggregation .

- Regiochemical isomers : Undetected positional isomers (e.g., methyl group orientation) can skew activity profiles .

- Metabolic stability : Differential cytochrome P450 metabolism in cell-based vs. in vitro assays requires LC-MS/MS validation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Electron-withdrawing substituents : Bromine at the 4-position enhances electrophilicity, improving kinase inhibition (e.g., CDK2) .

- Indole modifications : Replacing 2-oxoindole with a thioamide group increases antibacterial potency by 10-fold in Gram-positive strains .

- Methyl ester hydrolysis : Free carboxylic acid derivatives exhibit improved solubility but reduced blood-brain barrier penetration .

Methodological Recommendations

- Synthetic reproducibility : Use anhydrous conditions and inert atmospheres for azetidine intermediates to prevent hydrolysis .

- Crystallization solvents : Ethanol/water mixtures yield high-quality single crystals for X-ray studies .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and quantify protein binding via SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.